molecular formula C10H12 B11952781 1,3-Bishomocubane

1,3-Bishomocubane

Cat. No.: B11952781
M. Wt: 132.20 g/mol
InChI Key: GPLOHOZBMBZPHM-UHFFFAOYSA-N
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Description

1,3-Bishomocubane is a polycyclic hydrocarbon with a unique cage-like structure. It belongs to the family of cage hydrocarbons, which are known for their high strain energy and unique chemical properties. The compound is characterized by its pentacyclic structure, which includes five fused rings, making it a highly strained and energetically rich molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bishomocubane can be synthesized through various methods. One common approach involves the intramolecular [2 + 2] photocyclization of dicyclopentadiene with acetone as a photosensitizer . This method yields the compound with high efficiency (99.1% yield). Another method involves the reaction of [CpMCl2]2 (Cp = η5-C5Me5, M = Ir or Rh) with chalcogenated borohydride reagents, Li[BH2E3] (E = S or Se), to yield bimetallic bis- and tris-homocubane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its applications. the high yield and efficiency of the photocyclization method suggest it could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bishomocubane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high strain energy makes it reactive under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism by which 1,3-Bishomocubane exerts its effects is primarily related to its high strain energy and unique cage structure. The compound’s molecular targets and pathways are still under investigation, but its high energy density and stability suggest it interacts with various molecular systems in a unique manner .

Comparison with Similar Compounds

Similar Compounds

    Cubane: Another polycyclic cage hydrocarbon with high strain energy.

    Dicyclopentadiene: A precursor in the synthesis of 1,3-Bishomocubane.

    Nitromethyl-1,3-bishomocubane:

Uniqueness

This compound is unique due to its pentacyclic structure and high strain energy, which make it highly reactive and suitable for high-energy applications. Its ability to form stable derivatives further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

pentacyclo[5.3.0.02,5.03,9.04,8]decane

InChI

InChI=1S/C10H12/c1-3-4-2-6-7(3)9-5(1)8(4)10(6)9/h3-10H,1-2H2

InChI Key

GPLOHOZBMBZPHM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4C2C5C1C3C45

Origin of Product

United States

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